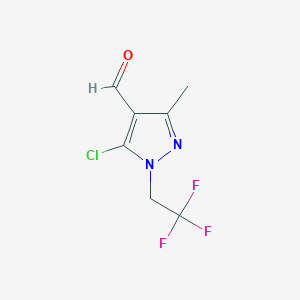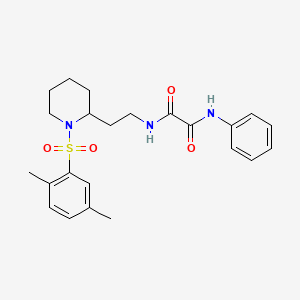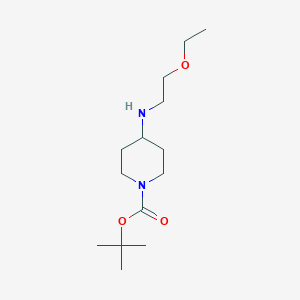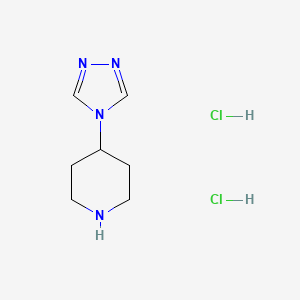![molecular formula C14H16N4O2S3 B2516417 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851409-56-8](/img/structure/B2516417.png)
2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical entity that appears to be related to thieno[3,2-d]pyrimidin derivatives. These derivatives are of significant interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities that it may possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared from methyl 3-aminothiophene-2-carboxylate through condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine . This suggests that the synthesis of the compound would likely involve similar strategies, potentially including the use of thiolation reactions to introduce the thioether moiety.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The crystal structure of a related compound was determined to belong to the tetragonal system, with specific geometric bond lengths and angles that can be optimized using density functional theory (DFT) . These structural analyses are crucial for understanding the molecular conformation and potential reactive sites of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the electron-donating and electron-accepting capabilities of the molecule. For example, the related compound mentioned in the first paper has its HOMO and LUMO energies calculated, which indicates its reactive character . These energies are also indicative of the potential sites for chemical reactions, such as nucleophilic attacks or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives can be explored through theoretical calculations and experimental measurements. The molecular electrostatic potential (MEP) surface map, which can be investigated using theoretical calculations at the B3LYP/6-311+G(d,p) levels, provides information on the charge distribution within the molecule . Additionally, the intermolecular interactions within the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis, which is helpful in understanding the compound's behavior in the solid state.
The related compound has demonstrated marked inhibition against various human cancer cell lines, indicating that the compound may also possess similar anticancer activity . Molecular docking studies can further reveal the potential of these compounds to inhibit specific proteins or enzymes, which is valuable for drug design and discovery.
科学的研究の応用
Synthesis and Insecticidal Assessment
The compound has been utilized in the synthesis of diverse heterocycles, demonstrating significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This highlights its potential application in agricultural pest management (Fadda et al., 2017).
Antimicrobial Activities
Research into thiazole and fused derivatives of the compound has shown promising antimicrobial activities against bacterial and fungal isolates, suggesting its potential use in developing new antimicrobial agents (Wardkhan et al., 2008).
Chemical Synthesis Methodologies
The compound is also integral to novel synthetic routes for creating various heterocycles, demonstrating the versatility of its structure in chemical synthesis. This underscores its importance in medicinal chemistry for the development of therapeutics (El Azab & Elkanzi, 2014).
Heterocyclic Compounds Development
Its utility extends to the synthesis of thiazolopyrimidine and related derivatives with potential antioxidant and antimicrobial activities, further emphasizing its role in pharmaceutical research and development (Youssef & Amin, 2012).
Novel Therapeutic Agents
The exploration of this compound and its derivatives for antitumor activities has led to the discovery of new molecules with high inhibitory effects against various cancer cell lines, highlighting its potential in oncological drug discovery (Shams et al., 2010).
特性
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S3/c1-3-18-12(20)11-9(6-8(2)23-11)16-14(18)22-7-10(19)17-13-15-4-5-21-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKLHHKLCWDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)


![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)





